molecular formula C30H30N2O7 B2977292 N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 898343-39-0

N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2977292
CAS No.: 898343-39-0
M. Wt: 530.577
InChI Key: DSDGRKOTKFQOFW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinoline derivative supplied for research purposes. This compound is part of a class of molecules featuring a 4-oxo-1,4-dihydroquinoline core, which is a structure of significant interest in medicinal chemistry and chemical biology . Quinoline derivatives are frequently investigated for their potential to interact with various biological targets, and similar compounds with substituted benzoyl groups at the 3-position of the quinoline ring have been studied for their utility in treating diseases including cancer and inflammatory disorders . The structure of this acetamide, which includes ethoxy and dimethoxyphenyl substituents, suggests it may serve as a valuable chemical tool for probing biological pathways or as a lead compound in the development of new therapeutic agents. Researchers can utilize this compound in high-throughput screening assays, target validation studies, and structure-activity relationship (SAR) analyses. This product is intended for research applications only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O7/c1-5-38-21-10-7-19(8-11-21)29(34)24-17-32(25-13-12-22(39-6-2)16-23(25)30(24)35)18-28(33)31-20-9-14-26(36-3)27(15-20)37-4/h7-17H,5-6,18H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDGRKOTKFQOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. This is followed by the introduction of the ethoxy and benzoyl groups under controlled conditions. Common reagents used in these reactions include ethyl acetate, benzoyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would be optimized for yield and cost-effectiveness, with stringent quality control measures in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional hydroxyl groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: The compound’s structure suggests potential pharmaceutical applications, particularly in developing new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets within cells. These interactions can affect various pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison of Core Heterocycles

Target compound: 1,4-Dihydroquinolin-4-one core.

  • Quinazolinone derivatives (e.g., compounds 5a–e in ): Feature a quinazolin-4-one core (two nitrogen atoms at positions 1 and 3) instead of a quinoline.
  • Pyrazolyl acetamides (e.g., ): Utilize a 1H-pyrazol-4-yl ring, which is smaller and less aromatic than quinoline. The dichlorophenyl substituent in introduces steric bulk and electronegativity, contrasting with the target compound’s ethoxybenzoyl group .
  • Dihydroquinoline carboxylates (e.g., ): Share the dihydroquinoline core but replace the acetamide with a carboxylate ester and incorporate fluorinated substituents, which may enhance membrane permeability .
Substituent Effects on Physicochemical Properties
Compound Core Structure Key Substituents Functional Groups Reported Activities
Target compound Dihydroquinolin-4-one 6-Ethoxy, 3-(4-ethoxybenzoyl), 3,4-dimethoxy Acetamide, ketone, ethoxy Not reported in evidence
Quinazolinone-thiazolidinone hybrids (5a–e) Quinazolin-4-one Aryl, thioxothiazolidin-3-yl Thioether, hydrazide, thione Cytotoxic (IC₅₀: 2–10 μM)
Dichlorophenyl-pyrazolyl acetamide (I) 1H-pyrazol-4-yl 3,4-Dichlorophenyl Acetamide, dichloro Crystallographic stability
Dihydroquinoline carboxylate (7f) Dihydroquinoline 7-Chloro, 6-fluoro, cyclopropyl Carboxylate, sulfonamido, fluorinated Antibacterial (not quantified)

Key observations :

  • Electron-donating vs. withdrawing groups : The target compound’s ethoxy and methoxy groups improve solubility compared to dichlorophenyl () or thioether substituents (), which are more lipophilic .
Crystallographic and Conformational Analysis
  • Target compound: Predicted to adopt a planar conformation due to the 4-oxo group, similar to quinazolinones. However, steric hindrance from the 3-(4-ethoxybenzoyl) group may induce dihedral angle variations, as seen in ’s three conformers (dihedral angles: 44.5°–77.5°) .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following components:

  • Dimethoxyphenyl group : Enhances lipophilicity and biological activity.
  • Dihydroquinoline moiety : Known for various pharmacological effects.
  • Ethoxybenzoyl group : Potentially contributes to anti-inflammatory and analgesic properties.

The molecular formula is C25H30N2O5C_{25}H_{30}N_{2}O_{5}, with a molecular weight of approximately 430.52 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, reducing oxidative stress by scavenging free radicals.
  • Neuroprotective Effects : In vitro studies have indicated potential neuroprotective effects, possibly through modulation of acetylcholinesterase (AChE) activity, which is vital for maintaining cholinergic function in the nervous system.

Biological Activity Data

Activity Type Observation Reference
Enzyme InhibitionSignificant inhibition of COX and LOX activities
Antioxidant PotentialScavenging activity against DPPH radicals
Neuroprotective EffectsModulation of AChE activity in neuronal cultures

1. Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of the compound using an animal model of arthritis. The results demonstrated a significant reduction in paw swelling and inflammatory markers compared to control groups. Histopathological analysis revealed decreased infiltration of inflammatory cells.

2. Neuroprotective Study

In an experimental model simulating neurodegeneration, this compound exhibited protective effects against neuronal cell death induced by oxidative stress. Behavioral tests indicated improved cognitive function post-treatment.

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